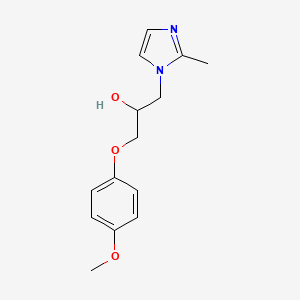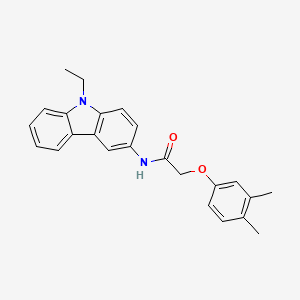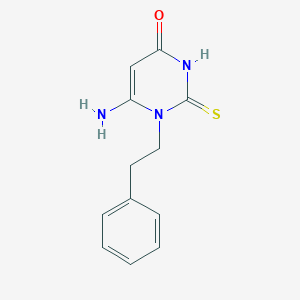
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied in scientific research for its potential in cancer treatment and other medical applications. In
作用機序
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP binding site of the EGFR, preventing the activation of the receptor and downstream signaling pathways. This results in the inhibition of cell growth and proliferation, as well as induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to be highly selective for the EGFR, with minimal effects on other related receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
実験室実験の利点と制限
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of the EGFR, making it a useful tool for studying the role of this receptor in various cellular processes. It is also commercially available and relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. Additionally, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the EGFR in animal models.
将来の方向性
There are several future directions for research on 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of the EGFR, which could have improved efficacy and fewer side effects compared to this compound. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Additionally, there is ongoing research on the role of the EGFR in various diseases beyond cancer, such as Alzheimer's disease and diabetes, which could lead to new applications for this compound.
合成法
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized through a multi-step process involving the reaction of 4-nitrophenylhydrazine with 2-chloro-4-methylquinazoline, followed by reduction and acetylation. The final product is obtained through a salt formation reaction with hydrochloric acid. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in scientific research for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway. This pathway is involved in many cellular processes such as cell growth, differentiation, and survival, and is often overactivated in cancer cells. This compound has been shown to be effective against various types of cancer cells, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-10-12-23(13-11-14)20-17-4-2-3-5-18(17)21-19(22-20)15-6-8-16(9-7-15)24(25)26;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZZJMRGAXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)

![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)